molecular formula C17H14N2OS B12737269 1-(2-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one CAS No. 134616-47-0

1-(2-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one

Cat. No.: B12737269
CAS No.: 134616-47-0
M. Wt: 294.4 g/mol
InChI Key: OAFFETUTNSAOIH-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound contains nitrogen, sulfur, and oxygen atoms within its structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include 2-methylphenyl derivatives and various reagents to construct the pyrrolo and benzothiazin rings. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring that the processes are cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylphenyl)-2,3-dihydro-1H-pyrrolo(3,2-b)pyridine
  • 1-(2-Methylphenyl)-3,3a-dihydro-2H-pyrrolo(3,2-b)quinolin-2-one

Uniqueness

1-(2-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one is unique due to its specific ring structure and the presence of multiple heteroatoms. This uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

134616-47-0

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

1-(2-methylphenyl)-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2-one

InChI

InChI=1S/C17H14N2OS/c1-11-6-2-4-8-13(11)19-16(20)10-15-17(19)18-12-7-3-5-9-14(12)21-15/h2-9,15H,10H2,1H3

InChI Key

OAFFETUTNSAOIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC3C2=NC4=CC=CC=C4S3

Origin of Product

United States

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